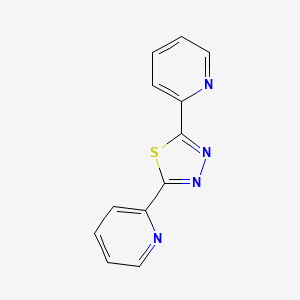

2,5-Dipyridin-2-yl-1,3,4-thiadiazole

Description

Overview of 1,3,4-Thiadiazole (B1197879) Heterocycles as Pivotal Scaffolds in Modern Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. First discovered in 1882, this aromatic scaffold has become a cornerstone in modern chemistry due to its remarkable stability and diverse reactivity. scispace.com The high aromaticity of the 1,3,4-thiadiazole ring imparts significant in vivo stability, making it a privileged structure in medicinal chemistry. nih.gov Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. scispace.comnih.govnih.govbohrium.com This broad pharmacological profile has led to the incorporation of the 1,3,4-thiadiazole moiety into several marketed drugs. scispace.combohrium.com

Beyond pharmaceuticals, the 1,3,4-thiadiazole scaffold is extensively used in materials science and agricultural chemistry. bohrium.commdpi.com Its electron-deficient nature and the presence of multiple heteroatoms make it an excellent component for creating materials with specific electronic and photophysical properties. scispace.com The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is often achieved through the cyclization of thiosemicarbazides or the reaction of acyl hydrazines with sulfur-containing reagents, allowing for a wide range of functional groups to be introduced at these positions. nih.govnih.govresearchgate.net This synthetic versatility, combined with its inherent chemical properties, solidifies the 1,3,4-thiadiazole ring as a pivotal scaffold in the development of new functional molecules. mdpi.com

Significance of Pyridyl-Substituted Thiadiazoles in Coordination Chemistry and Materials Science

The introduction of pyridyl substituents onto the 1,3,4-thiadiazole core, particularly at the 2- and 5-positions, creates ligands with exceptional capabilities for coordinating with metal ions. The nitrogen atoms of the pyridyl rings act as excellent donor sites, enabling the formation of stable coordination complexes. nih.gov These pyridyl-substituted thiadiazoles can act as versatile building blocks, or "tectons," for the rational design and self-assembly of intricate supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). scispace.comresearchgate.netacs.org

The geometry of the resulting architecture can be tuned by the substitution pattern on the pyridyl rings (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl), which dictates the directionality of the coordination bonds. scispace.comacs.org This has led to the creation of a diverse array of structures, from simple dimeric "paddle-wheel" complexes to complex one-, two-, and three-dimensional networks. scispace.comnih.gov

The resulting metal-ligand assemblies often exhibit interesting functional properties. For instance, many coordination polymers based on pyridyl-thiadiazole ligands are luminescent, making them promising candidates for applications in chemical sensors, light-emitting materials, and photocatalysis. mdpi.comresearchgate.netresearchgate.net The ability to fine-tune the electronic properties of the ligand and the choice of the metal center allows for the development of materials with tailored photophysical characteristics. mdpi.comrsc.org

Research Landscape and Foundational Importance of 2,5-Dipyridin-2-yl-1,3,4-thiadiazole

Within the family of pyridyl-substituted thiadiazoles, this compound (also known as 2,5-bis(2-pyridyl)-1,3,4-thiadiazole or bptd) has proven to be of foundational importance. Its synthesis is well-established, often involving the reaction of picolinoylhydrazine with phosphorus pentasulfide or Lawesson's reagent. nih.govnih.gov

The key to its utility lies in its specific structure: the two 2-pyridyl groups and the 1,3,4-thiadiazole ring contain multiple nitrogen atoms that can act as coordination sites. It typically functions as a bidentate chelating ligand, using one pyridyl nitrogen and an adjacent thiadiazole nitrogen to bind to a metal center, forming a stable five-membered chelate ring. nih.govnih.govresearchgate.net This coordination mode is prevalent in the formation of mononuclear octahedral complexes with various transition metals like Co(II), Ni(II), Zn(II), and Cu(II). nih.govnih.govresearchgate.net In these complexes, the ligand often adopts a trans-configuration. nih.govresearchgate.net

Furthermore, this compound can also act as a bridging ligand to form dinuclear or polynuclear complexes. nih.govnih.gov For example, it can bridge two metal centers using the nitrogen atoms from both pyridyl rings and the thiadiazole ring, leading to the formation of complex molecular architectures. nih.govnih.gov The self-assembly of this ligand with silver salts, for instance, has produced dinuclear complexes where two ligands bridge two silver atoms, creating a two-dimensional porous network. nih.gov This versatility in coordination modes makes it a powerful tool for crystal engineering.

Below is a table detailing the crystallographic data for a mononuclear cobalt(II) complex, highlighting the typical coordination environment.

| Property | Value |

| Compound | trans-Diaquabis[2,5-bis(pyridin-2-yl)-1,3,4-thiadiazole]cobalt(II) bis(tetrafluoridoborate) |

| Formula | Co(C₁₂H₈N₄S)₂(H₂O)₂₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Octahedral |

| Co-N Distances (Å) | 2.082(2) - 2.173(2) |

| Co-O Distance (Å) | 2.128(2) |

| Comment | The Co²⁺ cation is located at a crystallographic center of symmetry and is bonded to two bptd ligands and two water molecules in a trans configuration. nih.govresearchgate.net |

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is driven by a set of clear objectives aimed at exploiting its unique chemical characteristics. The primary goals of ongoing research include:

Design and Synthesis of Novel Coordination Architectures: A major focus is on using this ligand to construct new coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies with predictable and controllable structures. scispace.comresearchgate.net Researchers are exploring how factors like metal ion choice, counter-anions, and reaction conditions influence the final topology of the resulting network. nih.govacs.org

Investigation of Functional Properties: There is significant interest in characterizing the physical and chemical properties of the materials derived from this ligand. This includes studying their magnetic, electrochemical, and photophysical properties. nih.govmdpi.comresearchgate.net A key objective is to develop new luminescent materials for sensing applications, where the presence of an analyte can induce a change in the material's light emission. mdpi.comresearchgate.net

Understanding Structure-Property Relationships: A fundamental goal is to establish clear relationships between the molecular and crystal structure of the coordination complexes and their observed macroscopic properties. By understanding how the arrangement of ligands and metal ions affects properties like luminescence or magnetic coupling, researchers can rationally design new materials with desired functionalities. nih.govnih.gov

Exploration of Catalytic and Other Applications: While much of the focus has been on materials science, there is also potential for exploring the catalytic activity of metal complexes derived from this compound. The well-defined coordination environment around the metal center could be harnessed for various catalytic transformations.

In essence, the academic community is leveraging this compound as a highly versatile and programmable component for the bottom-up construction of advanced functional materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2726-92-3 |

|---|---|

Molecular Formula |

C12H8N4S |

Molecular Weight |

240.29 g/mol |

IUPAC Name |

2,5-dipyridin-2-yl-1,3,4-thiadiazole |

InChI |

InChI=1S/C12H8N4S/c1-3-7-13-9(5-1)11-15-16-12(17-11)10-6-2-4-8-14-10/h1-8H |

InChI Key |

BGORQFGAWSNEBU-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=NN=C(S2)C3=CC=CC=N3 |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(S2)C3=CC=CC=N3 |

Other CAS No. |

2726-92-3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,5 Dipyridin 2 Yl 1,3,4 Thiadiazole

Established Synthetic Routes for the 1,3,4-Thiadiazole (B1197879) Core

The formation of the 1,3,4-thiadiazole heterocyclic system is a cornerstone of synthetic organic chemistry, with numerous methods developed for its construction. These routes typically involve the cyclization of open-chain precursors containing the requisite nitrogen, carbon, and sulfur atoms.

Cyclocondensation Reactions and Their Variations

Cyclocondensation reactions are a primary method for synthesizing the 1,3,4-thiadiazole core. A common approach involves the reaction of acylhydrazides (or aryl hydrazides) with a carbon and sulfur source, followed by dehydrative cyclization. semanticscholar.org Strong acids such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are frequently used as dehydrating agents to facilitate ring closure. nih.govbu.edu.egresearchgate.net

One notable variation is the one-pot synthesis from aryl hydrazides and aryl aldehydes using Lawesson's reagent. semanticscholar.org This method proceeds through the formation of an N-aroylhydrazone intermediate, which then undergoes thionation and subsequent cyclization to yield the 2,5-disubstituted-1,3,4-thiadiazole. semanticscholar.org Another approach involves the acid-catalyzed regioselective cyclization of precursors like alkyl 2-amino-2-thioxoacetates with acyl hydrazides. acs.org

The cyclization of 1,4-disubstituted thiosemicarbazides in an acidic medium is a particularly effective method for generating 2,5-disubstituted-1,3,4-thiadiazoles. tandfonline.comnih.gov For example, treating 1-(2-cyanoacetyl)-4-dodecanoyl thiosemicarbazide (B42300) with concentrated sulfuric acid at low temperatures yields the corresponding N-[(5-cyanomethyl)-1,3,4-thiadiazol-2-yl]dodecanamide. tandfonline.com

Strategies Utilizing Thiosemicarbazide and Related Precursors

Thiosemicarbazide and its derivatives are arguably the most versatile and widely used precursors for 1,3,4-thiadiazole synthesis. sbq.org.brsbq.org.br The general strategy involves the reaction of thiosemicarbazide with a carboxylic acid or its derivative, which forms an acylthiosemicarbazide intermediate that subsequently cyclizes upon dehydration. nih.govbu.edu.egresearchgate.net For instance, various 1,3,4-thiadiazole derivatives can be synthesized by the cyclization of thiosemicarbazide derivatives with different aromatic carboxylic acids in the presence of phosphorus oxychloride. jocpr.com

Another common pathway is the oxidative cyclization of thiosemicarbazones, which are typically formed by condensing thiosemicarbazide with an aldehyde or ketone. sbq.org.br Oxidizing agents like ferric chloride (FeCl₃) are effective for this transformation, providing a route to 2-amino-5-substituted-1,3,4-thiadiazoles. nih.govnih.gov The mechanism for thiosemicarbazide cyclization with a carboxylic acid generally starts with a nucleophilic attack by the thiosemicarbazide nitrogen on the carboxylic acid's sp2 carbon, followed by dehydration, a subsequent attack by the sulfur atom to cause cyclization, and a final dehydration step to form the aromatic ring. sbq.org.brsbq.org.br

A key method for synthesizing pyridyl-substituted thiadiazoles involves the cyclization of thiosemicarbazides derived from isomeric pyridine (B92270) carboxylic acid hydrazides. researchgate.net This highlights the integration of the desired pyridyl moieties before the formation of the heterocyclic core.

Alternative Cyclization Methods for 1,3,4-Thiadiazole Formation

Beyond the classical cyclocondensation and thiosemicarbazide-based routes, several other methods exist for constructing the 1,3,4-thiadiazole ring.

Conversion from 1,3,4-Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring can be converted to a 1,3,4-thiadiazole ring. This transformation is an example of bioisosteric replacement, where an oxygen atom is substituted by a sulfur atom. However, this method can be limited by the need for longer reaction times compared to other synthetic routes. sbq.org.br

Reaction with Carbon Disulfide: Carbon disulfide (CS₂) serves as a valuable C1 synthon in thiadiazole synthesis. Thiosemicarbazide reacts with CS₂ in the presence of a base to form a dithiocarbazinate salt, which can then be cyclized. sbq.org.br For example, reacting thiosemicarbazide with CS₂ in ethanolic potassium hydroxide, followed by acidification, can produce 5-mercapto-1,3,4-thiadiazole derivatives. nih.gov

Desulfurative Cyclization: Solid-phase synthesis has been developed utilizing a desulfurative cyclization process. A thiosemicarbazide resin can be cyclized using reagents like p-toluenesulfonyl chloride (p-TsCl) and pyridine to afford a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole. acs.org Similarly, reagent-based regioselective cyclization of thiosemicarbazide intermediates using p-TsCl can yield 2-amino-1,3,4-thiadiazoles. acs.org

Integration of Pyridyl Moieties into the Thiadiazole Scaffold

The synthesis of 2,5-Dipyridin-2-yl-1,3,4-thiadiazole is most directly achieved by constructing the thiadiazole ring from precursors that already contain the pyridyl groups. The primary documented method involves the acid-catalyzed cyclization of 1-aroyl-4-arylthiosemicarbazides, where the aroyl and aryl groups are the desired pyridine isomers.

A study details the synthesis of several 2,5-disubstituted-1,3,4-thiadiazoles containing isomeric pyridyl groups. researchgate.net The process begins with the reaction of isomeric pyridine carboxylic acid hydrazides (isonicotinic, nicotinic, or picolinic acid hydrazide) with various isothiocyanates to form the corresponding thiosemicarbazide intermediates. These intermediates are then cyclized by adding them to concentrated sulfuric acid at 0°C. This intramolecular cyclodehydration reaction yields the target 2,5-disubstituted 1,3,4-thiadiazoles with the pyridyl groups in place. researchgate.net

| Pyridine Isomer (at C5) | Amine Substituent (at C2) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-pyridyl | Benzylamino | 75.6 | 240–241 |

| 3-pyridyl | Benzylamino | 72.3 | 210–212 |

| 4-pyridyl | Benzylamino | 90.1 | 218–220 |

| 2-pyridyl | Phenylamino | 65.2 | 245–246 |

| 3-pyridyl | Phenylamino | 60.5 | 220–222 |

| 4-pyridyl | Phenylamino | 85.4 | 235–236 |

Functionalization via Nucleophilic Substitution Reactions

The 1,3,4-thiadiazole ring is an electron-deficient system due to the presence of two electronegative, pyridine-like nitrogen atoms. chemicalbook.com This electronic characteristic makes the carbon atoms at the C2 and C5 positions susceptible to nucleophilic attack, particularly if they are substituted with a good leaving group, such as a halogen. bu.edu.egchemicalbook.com This reactivity allows for the introduction of various functionalities through nucleophilic substitution reactions. bu.edu.egtandfonline.com

While this is a valid strategy for functionalizing the thiadiazole core, the predominant synthetic routes for this compound involve cyclization of precursors already containing the pyridyl moieties, rather than post-cyclization substitution. researchgate.net The synthesis of 2,5-dihalo-1,3,4-thiadiazole followed by a substitution reaction with a pyridyl nucleophile represents a plausible, though less commonly documented, alternative pathway.

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to create more environmentally benign chemical processes, have been applied to the synthesis of thiadiazole derivatives. These methods often lead to higher yields, shorter reaction times, and a reduction in hazardous waste compared to conventional techniques. nanobioletters.comresearchgate.netresearchgate.net

Two prominent green techniques are microwave irradiation and ultrasonication. nanobioletters.combenthamdirect.com Microwave-assisted synthesis, in particular, has been shown to be highly effective, providing thiadiazole derivatives in yields ranging from 85-90%. nanobioletters.com These methods are often solvent-free or use greener solvents, further enhancing their environmental credentials. mdpi.com While specific examples detailing the green synthesis of this compound are not extensively reported, the general green methodologies developed for other 1,3,4-thiadiazoles are applicable and represent a promising avenue for its synthesis. researchgate.netresearchgate.net

Chemical Transformations and Reactivity of this compound

The chemical reactivity of this compound is governed by the electronic characteristics of its constituent heterocyclic rings: the electron-deficient 1,3,4-thiadiazole core and the two pyridine rings. The 1,3,4-thiadiazole ring is an aromatic system characterized by high stability, particularly in acidic media, but it can be susceptible to ring cleavage under strongly basic conditions. nih.govchemicalbook.commdpi.com The carbon atoms at the 2- and 5-positions of the thiadiazole ring are electron-deficient due to the inductive effects of the adjacent sulfur and nitrogen atoms, rendering them generally inert toward electrophilic substitution but reactive toward nucleophilic attack. chemicalbook.comresearchgate.net Conversely, the lone pair of electrons on the nitrogen atoms makes them potential sites for electrophilic attack. chemicalbook.comresearchgate.net

Oxidation Reactions of the Thiadiazole Ring

While specific oxidation studies on this compound are not extensively documented, the reactivity of the individual heterocyclic systems suggests potential reaction pathways. The pyridine nitrogen atoms can be readily oxidized to form the corresponding N-oxides, typically using peracids. matanginicollege.ac.in This transformation significantly alters the electronic properties of the pyridine rings, which can be leveraged for subsequent reactions.

Oxidation can also potentially target the sulfur atom within the 1,3,4-thiadiazole ring. In related heterocyclic systems, such as 1,2,5-thiadiazoles, the ring sulfur can be oxidized to form S-oxides and S,S-dioxides. Although direct evidence for this transformation on this compound is scarce, it remains a plausible reaction based on the general chemistry of sulfur-containing heterocycles.

Reduction Reactions of the Thiadiazole System

Information regarding the specific reduction of this compound is limited in the available literature. Generally, the reduction of stable aromatic heterocyclic systems requires significant energy input and potent reducing agents. Potential reduction pathways could involve the saturation of the pyridine rings to form piperidine (B6355638) derivatives or the reductive cleavage of the thiadiazole ring. The outcome of such reactions would be highly dependent on the choice of reducing agent and the specific reaction conditions employed.

Substitution Reactions at Pyridine Rings

The pyridine rings in this compound are the primary sites for substitution reactions. Their reactivity is typical of the pyridine nucleus, which is an electron-deficient aromatic system.

Electrophilic Substitution: Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orggcwgandhinagar.com Any electrophilic attack that does occur is directed to the C-3 (and C-5) position, as attack at the C-2, C-4, or C-6 positions would result in an unstable intermediate with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgslideshare.net Consequently, reactions like nitration or halogenation require harsh conditions. quimicaorganica.org

However, the reactivity of the pyridine rings can be enhanced by converting them to pyridine-N-oxides. The N-oxide group is activating and directs incoming electrophiles to the C-4 position. matanginicollege.ac.inrsc.org This strategy is often employed to facilitate electrophilic substitution on pyridine rings, with the N-oxide group being subsequently removed via reduction if desired. matanginicollege.ac.in

Nucleophilic Substitution: In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the C-2 (and C-6) and C-4 positions. matanginicollege.ac.inquimicaorganica.orgquora.com For a substitution reaction to occur on the pyridine rings of this compound, a suitable leaving group would need to be present at one of these positions. The reaction proceeds via a stable intermediate Meisenheimer-type complex, where the negative charge is delocalized onto the ring nitrogen atom. quora.com

Synthetic Strategies for Novel Derivatives and Analogues of this compound

The development of novel derivatives and analogues of this compound is a subject of ongoing research, driven by the quest for new materials and biologically active compounds. Synthetic strategies generally involve either the construction of the 1,3,4-thiadiazole ring from acyclic precursors bearing the desired pyridyl moieties or the modification of a pre-formed heterocyclic scaffold.

A prevalent and versatile method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of N-acylthiosemicarbazide precursors. researchgate.net For instance, reacting a pyridine-derived carboxylic acid hydrazide, such as isonicotinic hydrazide, with an appropriate isothiocyanate generates a thiosemicarbazide intermediate, which is then cyclized, often using a strong acid like sulfuric acid, to yield the target 1,3,4-thiadiazole. researchgate.net This approach allows for considerable diversity by varying the substituents on both the acid hydrazide and the isothiocyanate components.

Another key strategy begins with a pre-formed 1,3,4-thiadiazole ring, such as 2,5-dimercapto-1,3,4-thiadiazole (B142945). nih.gov The thiol groups on this scaffold can undergo various reactions, like alkylation, allowing for the attachment of different functional side chains. Subsequent chemical transformations of these side chains can lead to a wide array of derivatives. nih.gov

Furthermore, structural analogues containing different heterocyclic cores, such as 1,3,4-oxadiazoles or 1,2,4-thiadiazoles, can be synthesized from similar starting materials. For example, dehydrative cyclization of thiosemicarbazide precursors can yield 1,3,4-thiadiazoles, while oxidative desulfurization can lead to the corresponding 1,3,4-oxadiazoles. acs.org The synthesis of 1,2,4-thiadiazole (B1232254) isomers often involves the cyclization of an amidine with an isothiocyanate. acs.orgsemanticscholar.org These alternative heterocyclic systems provide a means to explore the structure-activity relationships by subtly altering the core scaffold.

The table below summarizes various synthetic approaches to generate derivatives and analogues.

| Synthetic Strategy | Key Precursors | Type of Derivative/Analogue | Reference |

|---|---|---|---|

| Acid-Catalyzed Cyclization | Pyridine acid hydrazides, Isothiocyanates | 2-Amino-5-(pyridyl)-1,3,4-thiadiazoles | researchgate.net |

| Modification of Pre-formed Ring | 2,5-Dimercapto-1,3,4-thiadiazole, Alkyl halides | Thiadiazoles with functionalized side chains | nih.gov |

| Cyclization of Thiosemicarbazides | Thiosemicarbazide, Carboxylic acids, POCl₃ | 2,5-Disubstituted-1,3,4-thiadiazoles | jocpr.com |

| Synthesis of Isomeric Analogues | Amidine, Isothiocyanate | Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | acs.orgsemanticscholar.org |

| Synthesis of Oxadiazole Analogues | Thiosemicarbazide, Desulfurizing/Dehydrating agents (e.g., EDCI) | 2,5-Disubstituted-1,3,4-oxadiazoles | acs.org |

Advanced Spectroscopic and Crystallographic Characterization of 2,5 Dipyridin 2 Yl 1,3,4 Thiadiazole and Its Complexes

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and vibrational modes within the 2,5-Dipyridin-2-yl-1,3,4-thiadiazole molecule. The analysis of its vibrational spectra reveals key insights into the molecular structure and bonding.

The FT-IR spectrum of this compound exhibits several characteristic absorption bands. The bands corresponding to the C=N stretching vibrations of the thiadiazole and pyridine (B92270) rings are typically observed in the range of 1560-1600 cm⁻¹. The C-S stretching vibration, characteristic of the thiadiazole ring, appears at approximately 670-690 cm⁻¹. Aromatic C-H stretching vibrations are also present in the region of 3010–3040 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. For similar dimercapto-1,3,4-thiadiazole compounds, Raman spectra have been used to study tautomeric forms and binding affinities to metal surfaces. The Raman spectrum of solid 2,5-dimercapto-1,3,4-thiadiazole (B142945), a related compound, indicates the predominance of the dithiol tautomer.

Table 1: Key Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3010–3040 | Not specified |

| C=N Stretch (Pyridine & Thiadiazole) | 1560–1600 | Not specified |

| C-S Stretch (Thiadiazole) | 670–690 | Not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the precise structural determination of this compound in solution. Through ¹H and ¹³C NMR, as well as advanced 2D techniques, a complete assignment of the proton and carbon signals can be achieved.

Proton NMR Spectroscopy (¹H NMR)

The ¹H NMR spectrum of this compound displays a set of signals corresponding to the protons of the two pyridine rings. Due to the symmetry of the molecule, four distinct signals are expected for the pyridine protons. The chemical shifts are influenced by the electron-withdrawing nature of the 1,3,4-thiadiazole (B1197879) core. For related 2,5-disubstituted-1,3,4-thiadiazoles containing pyridyl groups, the aromatic protons typically appear in the range of δ 7.18–8.79 ppm.

Carbon-13 NMR Spectroscopy (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are observed for the carbons of the pyridine rings and the thiadiazole ring. The carbons of the thiadiazole ring (C2 and C5) are highly deshielded and typically resonate at around δ 164–181 ppm in similar structures. The chemical shifts of the pyridine carbons are also influenced by the substitution pattern.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Di(pyridin-2-yl)-1,3,4-thiadiazoles

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine Protons | 7.18–8.79 | Not specified |

| Thiadiazole Carbons | Not applicable | 164–181 |

Advanced Two-Dimensional NMR Techniques

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY experiments establish correlations between J-coupled protons, aiding in the assignment of adjacent protons within the pyridine rings.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of the C-H connectivities.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

The photophysical properties of this compound are investigated using UV-Visible absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions and the emissive properties of the molecule.

The UV-Vis absorption spectrum of 1,3,4-thiadiazole derivatives typically exhibits absorption bands corresponding to π→π* and n→π* electronic transitions. For related compounds, these absorptions are observed in the UV region. The exact position of the absorption maxima can be influenced by the solvent polarity.

Fluorescence spectroscopy reveals the emission properties of the compound upon excitation. Many 1,3,4-thiadiazole derivatives are known to be fluorescent. The fluorescence emission spectrum is often a mirror image of the absorption spectrum, and the Stokes shift (the difference between the absorption and emission maxima) provides information about the structural relaxation in the excited state. For some 1,3,4-thiadiazole derivatives, dual fluorescence has been observed, which can be attributed to phenomena such as excited-state intramolecular proton transfer (ESIPT) or the formation of aggregates.

Table 3: Photophysical Data for Related 1,3,4-Thiadiazole Derivatives

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) |

| 2,5-disubstituted-1,3,4-thiadiazoles | ~270-360 | Varies |

High-Resolution Mass Spectrometry (HRMS) for Molecular Composition

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can definitively establish the molecular formula of the compound. The molecular formula of this compound is C₁₂H₈N₄S, with a calculated exact mass of 240.0469. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the identity of the synthesized compound.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique has been instrumental in characterizing the solid-state structure of this compound (L) and its coordination complexes, providing precise details on bond lengths, bond angles, coordination geometries, and intermolecular interactions.

Crystallographic Analysis of Mononuclear Coordination Complexes

The ligand this compound typically acts as a neutral bidentate chelating agent, coordinating to metal centers through one of the pyridyl nitrogen atoms and the adjacent nitrogen atom of the thiadiazole ring. This coordination mode is a common feature in the formation of mononuclear complexes with various divalent transition metals, including copper(II), cobalt(II), and nickel(II). nih.govnih.govnih.gov In these complexes, the metal-to-ligand ratio is generally 1:2, resulting in octahedral coordination geometries where two molecules of the ligand occupy four coordination sites. nih.govnih.gov The remaining sites are typically filled by solvent molecules (e.g., water) or anions. nih.govnih.govnih.gov

For instance, in complexes like trans-diaquabis[2,5-bis(pyridin-2-yl)-1,3,4-thiadiazole]cobalt(II) bis(tetrafluoridoborate), Co(L)₂(H₂O)₂₂, and its nickel(II) analogue, the metal cation is situated at a crystallographic center of symmetry. nih.govnih.gov It is coordinated by two nitrogen atoms from two different thiadiazole ligands and two oxygen atoms from water molecules, adopting a trans-octahedral geometry. nih.govnih.gov The thiadiazole and the coordinating pyridyl rings are nearly coplanar, while the non-coordinating pyridyl ring is twisted out of this plane. nih.govnih.gov

In the case of the copper(II) complex, Cu(L)₂(CF₃SO₃)(H₂O), a distorted octahedral geometry is observed. nih.gov This distortion is a common consequence of the Jahn-Teller effect in d⁹ copper(II) systems. The coordination sphere is composed of four nitrogen atoms from the two organic ligands, one oxygen atom from a water molecule, and one oxygen atom from a trifluoromethanesulfonate (B1224126) anion. nih.gov

A summary of crystallographic data for representative mononuclear complexes is provided in the table below.

| Compound | Formula | Crystal System | Space Group | Cell Parameters | Ref. |

| Ni(II) Complex | Ni(C₁₂H₈N₄S)₂(H₂O)₂₂ | Monoclinic | P2₁/n | a = 10.8164 Å, b = 11.0126 Å, c = 13.2333 Å, β = 101.455° | nih.gov |

| Co(II) Complex | Co(C₁₂H₈N₄S)₂(H₂O)₂₂ | Monoclinic | P2₁/n | a = 10.8319 Å, b = 11.0623 Å, c = 13.2120 Å, β = 101.114° | nih.govresearchgate.net |

| Cu(II) Complex | Cu(C₁₂H₈N₄S)₂(CF₃SO₃)(H₂O) | Triclinic | P-1 | a = 8.469 Å, b = 11.116 Å, c = 18.834 Å, α = 92.111°, β = 90.823°, γ = 107.352° | nih.gov |

Elucidation of Coordination Polymer and Metal-Organic Framework Architectures

Beyond forming discrete mononuclear units, this compound is a versatile building block for constructing higher-dimensional structures such as coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net Its ability to bridge metal centers is key to the formation of these extended networks. A variety of coordination modes have been observed, including dinuclear bridging, which can lead to the formation of one-, two-, or three-dimensional polymers. nih.govnih.govresearchgate.net

The specific architecture of the resulting polymer is influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, and the nature of the counter-anions present in the crystal lattice. nih.gov For example, in mononuclear complexes like Ni(L)₂(H₂O)₂₂ and Co(L)₂(H₂O)₂₂, while the primary coordination forms a monomer, these units are further linked by extensive hydrogen bonding. nih.govnih.gov In these structures, the tetrafluoroborate (B81430) anions and coordinated water molecules form O—H···F hydrogen bonds, creating infinite two-dimensional networks that consolidate the crystal packing. nih.govnih.gov

True polymeric structures are formed when the ligand acts as a bridge between two distinct metal centers. The dinuclear (N',N'': N², N'') bridging mode is one of the most common ways this ligand forms extended structures. nih.govresearchgate.net In this mode, each of the bipyridyl-thiadiazole units chelates to a different metal ion, creating a chain or network. While complex three-dimensional MOFs based on the 2-pyridyl isomer are less common, the principles of crystal engineering suggest their feasibility. The isomeric ligand, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567), where the nitrogen is in the para-position, is frequently used to build robust 2D and 3D MOFs, demonstrating the potential of this ligand family in the design of functional porous materials. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.comnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, this method provides a detailed picture of crystal packing, highlighting regions of close contact that correspond to hydrogen bonds, halogen bonds, and π–π stacking, among other forces. mdpi.comnih.gov The analysis also generates a two-dimensional "fingerprint plot," which summarizes the distribution of intermolecular contacts and provides quantitative percentages for each interaction type. nih.govnih.gov

While a specific Hirshfeld surface analysis for complexes of this compound has not been widely reported, the SC-XRD studies of its complexes reveal the key interactions that govern their supramolecular assembly. For example, in the crystal structure of the mononuclear Ni(II) complex, the packing is stabilized by an infinite two-dimensional network of O—H···F hydrogen bonds between the coordinated water molecules and the tetrafluoroborate anions. nih.gov Similarly, the structure of a copper(II) complex features both O—H···O and C—H···N hydrogen bonds. nih.gov

Coordination Chemistry and Metal Complexation of 2,5 Dipyridin 2 Yl 1,3,4 Thiadiazole

Ligand Design Principles and Coordination Capabilities

The coordination behavior of 2,5-dipyridin-2-yl-1,3,4-thiadiazole is dictated by the electronic and steric properties of its constituent heterocyclic rings. The presence of both pyridyl and thiadiazole moieties provides a rich combination of potential binding sites, enabling it to adapt to the coordination preferences of various metal ions.

The incorporation of two pyridyl substituents onto the 1,3,4-thiadiazole (B1197879) core is a key design feature that enhances the ligand's metal-binding capabilities. Pyridine (B92270) rings are electron-rich aromatic systems, and the nitrogen atoms within them act as effective Lewis bases, readily donating their lone pair of electrons to form stable coordinate bonds with metal cations. This inherent electronic property makes the ligand particularly suitable for creating complexes with transition metals. nih.govresearchgate.net Ligands incorporating o-pyridine substitutions, such as 2,5-bis(2-pyridyl)-1,3,4-thiadiazole, have been a focus of interest for their ability to form various mono- and polynuclear species with 3d transition metals. nih.gov

The ligand L possesses multiple potential donor atoms: the two nitrogen atoms of the pyridyl rings, the two nitrogen atoms within the thiadiazole ring, and the sulfur atom of the thiadiazole ring. However, in the formation of mononuclear complexes, a clear preference for nitrogen coordination is observed. nih.govnih.govresearchgate.net Typically, the ligand acts as a bidentate chelator, coordinating to a metal center through one of the pyridyl nitrogen atoms and the adjacent nitrogen atom of the thiadiazole ring (an azine nitrogen). nih.govresearchgate.net This N,N'-chelation forms a stable five-membered ring with the metal ion. In many reported mononuclear structures, the thiadiazole sulfur atom and the second pyridyl nitrogen atom remain uncoordinated. nih.govnih.govresearchgate.net

This compound exhibits versatile coordination behavior, capable of acting as either a chelating or a bridging ligand. This adaptability allows for the construction of both simple mononuclear complexes and more complex polynuclear or polymeric structures. nih.govnih.govresearchgate.net

The most common coordination modes observed are:

Mononuclear (N',N')₂ Chelation: The ligand acts as a bidentate chelating agent, binding to a single metal center. This typically results in the formation of trans-mononuclear complexes with the general formula [M(L)₂(X)₂], where X can be a solvent molecule like water or an anion. researchgate.netresearchgate.net For octahedral complexes, this trans-configuration is exclusively observed. nih.govresearchgate.net

Dinuclear (N'N'', N², N'') Bridging: The ligand can bridge two metal centers, leading to the formation of dinuclear species. nih.govnih.gov This bridging capability is of particular interest for studying potential magnetic coupling between the metal ions. nih.gov

Dinuclear (N'N'', N², N'')₂ Double Bridging: A more complex bridging mode where two ligand molecules span two metal centers. nih.govresearchgate.net

While the ligand has the potential to form polymers, it shows a strong tendency to chelate a metal, leading primarily to trans-mononuclear complexes. researchgate.net

Synthesis and Structural Diversity of Metal Complexes

The reaction of this compound with various transition metal salts yields a rich variety of coordination compounds. The resulting structures are influenced by the choice of metal, the counter-anion, and the reaction conditions.

The ligand L readily forms stable complexes with a range of divalent first-row transition metals. The synthesis generally involves the reaction of the ligand, dissolved in a solvent like ethanol, with an aqueous or alcoholic solution of the corresponding metal salt. nih.govnih.govresearchgate.net Monomeric complexes have been structurally characterized for several metals, including Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.govnih.govnih.gov

The general synthetic procedure involves:

Dissolving the this compound ligand in ethanol. nih.gov

Adding an aqueous solution of the desired metal salt, such as Co(BF₄)₂·6H₂O, Ni(BF₄)₂·6H₂O, or Cu(O₃SCF₃)₂. nih.govnih.govnih.gov

Filtering the resulting solution and allowing it to crystallize at room temperature. nih.govnih.gov

Washing the obtained crystals with water and drying them under a vacuum. nih.govnih.gov

This straightforward method has proven effective for producing high-quality single crystals suitable for X-ray diffraction analysis.

A significant body of research has focused on the synthesis and characterization of mononuclear complexes of L. In these compounds, the metal ion is typically coordinated by two molecules of the ligand and two additional co-ligands (often solvent molecules like water or methanol) to complete an octahedral coordination sphere. nih.govnih.govnih.gov The metal ion in these complexes is often located on a crystallographic center of symmetry, with the two co-ligands occupying trans-axial positions. nih.govnih.gov

Iron(II) Complex: An Fe(II) complex, Fe(L)₂(CH₃OH)₂₂, has been synthesized and structurally characterized. The Fe(II) ion exhibits a distorted N₄O₂ octahedral geometry, with two chelating ligands in the equatorial plane and two methanol (B129727) molecules in the axial positions. nih.gov

Cobalt(II) Complex: The complex Co(L)₂(H₂O)₂₂ features a Co(II) ion at a center of symmetry, coordinated by two bidentate ligands and two water molecules in a trans configuration, resulting in an almost regular octahedral environment. nih.govresearchgate.net The coordination sphere is formed by the nitrogen atom of a single pyridyl ring and the adjacent nitrogen of the azine group from each ligand. nih.gov

Nickel(II) Complex: Similarly, the nickel(II) complex Ni(L)₂(H₂O)₂₂ shows an octahedral environment where the Ni(II) ion is located on a center of symmetry. nih.govresearchgate.net Each ligand chelates the metal using one pyridyl and one thiadiazole nitrogen atom. researchgate.net

Copper(II) Complex: A monomeric copper(II) complex, Cu(L)₂(H₂O)(CF₃SO₃), displays a more distorted octahedral coordination. nih.gov The Cu(II) atom is linked to two ligand molecules, one water molecule, and one trifluoromethanesulfonate (B1224126) anion, demonstrating how the counter-ion can participate in the coordination sphere. nih.gov

The structural parameters for some of these mononuclear complexes are detailed in the tables below.

Table 1: Selected Crystallographic Data for Mononuclear Complexes of L

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| Fe(L)₂(CH₃OH)₂₂ | Triclinic | P-1 | 8.8410 | 9.5579 | 9.5875 | 87.169 | 88.945 | 74.735 | nih.gov |

| Co(L)₂(H₂O)₂₂ | Monoclinic | P2₁/n | 10.8319 | 11.0623 | 13.2120 | 90 | 101.114 | 90 | nih.gov |

| Ni(L)₂(H₂O)₂₂ | Monoclinic | P2₁/c | 10.8164 | 11.0126 | 13.2333 | 90 | 101.455 | 90 | nih.gov |

Table 2: Selected Metal-Ligand Bond Lengths (Å) for Mononuclear Complexes of L

| Compound | M-N(pyridyl) | M-N(thiadiazole) | M-O(axial) | Ref. |

|---|---|---|---|---|

| Co(L)₂(H₂O)₂₂ | 2.173(2) | 2.082(2) | 2.128(2) | nih.gov |

| Ni(L)₂(H₂O)₂₂ | 2.132(2) | 2.052(2) | 2.120(2) | nih.gov |

Construction of Multi-Dimensional Coordination Polymers

The ligand this compound and its isomers are effective building blocks in the construction of coordination polymers, which are extended networks of metal ions linked by organic ligands. The structure and dimensionality of these polymers can be controlled by factors such as the choice of metal ion, the presence of secondary ligands, and the nature of the counter-anions. acs.org The thiadiazole ligand can act as a bridge between metal centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures. researchgate.netresearchgate.net

For instance, the reaction of the angular ligand 1,3,4-thiadiazole-2,5-di-3-pyridyl with various metal salts like Zn(II), Cd(II), and Cu(II) has produced a range of 1D and 2D coordination polymers. acs.org The structural outcomes are highly dependent on the secondary ligands and bridging anions used. acs.org For example, using ZnSO₄·7H₂O with the ligand resulted in an unusual 2D bilayer coordination polymer, while replacing the sulfate (B86663) anion with thiocyanate (B1210189) (SCN⁻) in a cadmium complex led to a 2D monolayer grid network. acs.org Similarly, a zinc complex with 2,5-di-4-pyridyl-1,3,4-thiadiazole forms 1D infinite chains where the zinc ion has a distorted tetrahedral geometry. nih.gov In some cases, the ligand can bridge two metal atoms using all four of its nitrogen atoms in a double-bidentate fashion. nih.gov The assembly of these polymers is a key area of crystal engineering, aiming to create functional materials with fascinating structures. nih.gov

| Complex Formula | Metal Ion | Ligand | Dimensionality | Structural Features | Reference |

|---|---|---|---|---|---|

| [Zn(L¹)(SO₄)]n (1) | Zn(II) | 1,3,4-thiadiazole-2,5-di-3-pyridyl (L¹) | 2D | Bilayer structure with chiral channels. | acs.org |

| [Cd₂(L¹)₃(SCN)₄]n (4) | Cd(II) | 1,3,4-thiadiazole-2,5-di-3-pyridyl (L¹) | 2D | Monolayer with a grid network. | acs.org |

| [Cu₂(L¹)(μ-OAc)₄]n (5) | Cu(II) | 1,3,4-thiadiazole-2,5-di-3-pyridyl (L¹) | 1D | Zig-zag coordination polymer. | acs.org |

| [ZnCl₂(C₁₂H₈N₄S)]n | Zn(II) | 2,5-di-4-pyridyl-1,3,4-thiadiazole | 1D | Infinite chains with tetrahedral Zn(II) centers. | nih.gov |

Assembly of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters connected by organic linkers. The this compound ligand and its isomers, such as 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567), serve as excellent linkers for assembling MOFs. researchgate.netmdpi.com These frameworks have gained significant attention for their potential applications in areas like gas storage, catalysis, and chemical sensing. mdpi.comnih.gov

The specific geometry and functionality of the thiadiazole ligand play a crucial role in directing the assembly of the final MOF architecture. researchgate.net For example, a Cd(II) MOF with the formula [Cd₂(pam)₂(bpt)₂(H₂O)]∞ (where bpt is 2,5-bis(4-pyridyl)-1,3,4-thiadiazole) has been constructed and noted for its potential as a green-light-emitting material. mdpi.com The combination of thiadiazole-based linkers with other ligands, such as dicarboxylic acids, has led to the creation of diverse Zn(II) MOFs. mdpi.com The porosity and structural definition of these MOFs allow for applications like selective analyte adsorption and provide a platform for studying sensing mechanisms at a molecular level. mdpi.com

| MOF Formula | Metal Ion | Thiadiazole Ligand | Key Feature/Potential Application | Reference |

|---|---|---|---|---|

| [Cd₂(pam)₂(bpt)₂(H₂O)]∞ | Cd(II) | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt) | Potential green-light-emitting material. | mdpi.com |

| [Zr₆O₄(OH)₄(BTDB)₆]∙8H₂O∙6DMF | Zr(IV) | 4,4'-(benzo[c] acs.orgrsc.orgnih.govthiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB) | Strongly luminescent with an emission band at 510 nm. | mdpi.com |

| [Cd(tdz)(bipy)]∞ | Cd(II) | 1,2,5-thiadiazole-3,4-dicarboxylate (H₂tdz) | Exhibits strong emission intensity in water, suitable for sensing. | mdpi.com |

| JNU-207 | Co(II) | Thiadiazole-functionalized photosensitizing ligand | Used for photocatalytic C–N and C–C coupling reactions. | rsc.org |

Electronic and Magnetic Properties of Coordination Complexes

The coordination of this compound to metal centers gives rise to complexes with interesting electronic and magnetic properties. These properties are a direct consequence of the interaction between the metal's d-orbitals and the ligand field created by the thiadiazole derivative. The ligand's ability to participate in bridging and chelation influences the spin state of the metal ion and the magnetic communication between multiple metal centers within a complex. rsc.orgnih.govnih.gov

Investigation of Spin Crossover Phenomena in Iron(II) Complexes

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature or light. nih.govresearchgate.net Iron(II) complexes are particularly well-studied for this behavior. researchgate.net

The first iron(II) complex of this compound (L), with the formula [FeII(L)₂(NCS)₂], demonstrates a remarkable two-step spin crossover. rsc.org This transition was investigated through magnetic susceptibility measurements, Mössbauer spectroscopy, and X-ray diffraction. rsc.org The study revealed two distinct and abrupt steps in the spin transition at temperatures of 167 K and 112 K. rsc.org This behavior indicates that the transition between the HS state (S=2) and the LS state (S=0) does not occur in a single step but through an intermediate state, a phenomenon that can arise from inequivalent iron centers being generated during the transition. rsc.orgnih.gov

| Complex | Phenomenon | Transition Temperatures (T₁/₂) | Investigation Methods | Reference |

|---|---|---|---|---|

| [FeII(L)₂(NCS)₂] (L = this compound) | Two-step, abrupt thermal spin crossover | T₁/₂(1) = 167 K, T₁/₂(2) = 112 K | Magnetic susceptibility, Mössbauer spectroscopy, X-ray diffraction | rsc.org |

Analysis of Magnetic Exchange Interactions within Complexes

When this compound acts as a bridging ligand between two or more metal centers, it can mediate magnetic exchange interactions. This coupling can be either antiferromagnetic (spins align antiparallel) or ferromagnetic (spins align parallel). The nature and strength of this interaction depend on the distance between the metal ions and the geometry of the bridging pathway.

A notable example is the dinuclear copper(II) complex, μ-chloro-μ-[2,5-bis(2-pyridyl)-1,3,4-thiadiazole] aqua chlorocopper(II) dichlorocopper(II). nih.gov In this compound, the Cu(II) ions are bridged by both the thiadiazole ligand and a chloride ion. nih.gov Magnetic studies revealed an unusual intermolecular antiferromagnetic exchange interaction with a coupling constant (J) of -180 cm⁻¹. nih.gov This strong interaction is attributed to the combined effects of the bridging chloride and the planar thiadiazole ligand, which facilitate coupling through the magnetic d(z)² orbitals. nih.gov Other copper(II) complexes with different 1,3,4-thiadiazole derivatives have also been shown to exhibit a range of magnetic behaviors, from simple paramagnetism to strong antiferromagnetic coupling within chains. mdpi.comsemanticscholar.org For instance, in the complex Cu(L¹)(C₂N₃)₂, double dicyanamide (B8802431) bridges lead to a strong exchange interaction. mdpi.comsemanticscholar.org

| Complex | Metal Ion(s) | Magnetic Interaction | Coupling Constant (J) | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| μ-chloro-μ-[2,5-bis(2-pyridyl)-1,3,4-thiadiazole] aqua chlorocopper(II) dichlorocopper(II) | Cu(II) | Intermolecular Antiferromagnetic | -180 cm⁻¹ | Bridging thiadiazole and chloride ion | nih.gov |

| Cu(L¹)(C₂N₃)₂ (L¹ = 2,5-bis(ethylthio)-1,3,4-thiadiazole) | Cu(II) | Antiferromagnetic Chain | J₁/kB ≈ -23.5 K; J₂/kB ≈ -20.2 K | Alternating exchange via double dicyanamide bridges | mdpi.comsemanticscholar.org |

| [Ni₂(ppd)₂(H₂O)₄]Cl₄·2H₂O | Ni(II) | Antiferromagnetic | -33.6 cm⁻¹ | Double bridge by pyridazine (B1198779) ligand | researchgate.net |

Catalytic Applications of Metal-Thiadiazole Complexes

The unique electronic properties and structural versatility of metal complexes derived from this compound and related ligands make them candidates for catalysis. Their ability to form robust, porous frameworks (MOFs) or stable coordination polymers can provide active sites for chemical transformations.

Research has shown that these complexes can function as photocatalysts. For example, a 2D Cd(II) coordination polymer containing a dimercapto-1,3,4-thiadiazole derivative demonstrated good catalytic activity in the photodegradation of methylene (B1212753) blue, achieving 60% degradation. mdpi.com In another study, a cobalt-based MOF constructed with a thiadiazole-functionalized photosensitizing ligand was used for photocatalytic C-N and C-C coupling reactions, highlighting a strategy to improve reactive oxygen species (ROS) generation for efficient photocatalysis. rsc.org Furthermore, certain cobalt and zinc-based MOFs have been identified as promising visible-light-driven photocatalysts for breaking down organic pollutants. nih.gov

| Complex/Material | Metal Ion | Type of Catalysis | Reaction | Outcome | Reference |

|---|---|---|---|---|---|

| [Cd(bmbpd)₀.₅(ADTZ)(H₂O)]∞ | Cd(II) | Photocatalysis | Methylene blue degradation | 60% degradation efficiency. | mdpi.com |

| JNU-207 (Co-MOF) | Co(II) | Photocatalysis | C–N and C–C coupling reactions | Demonstrates a strategy for efficient ROS generation. | rsc.org |

| [Co₂(tdc)₂(bpp)₂(H₂O)·(H₂O)]n | Co(II) | Visible-light-driven photocatalysis | Degradation of organic pollutants | Promising photocatalytic activity. | nih.gov |

Advanced Computational and Theoretical Studies of 2,5 Dipyridin 2 Yl 1,3,4 Thiadiazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 1,3,4-thiadiazole (B1197879) derivatives. imist.maresearchgate.netnih.gov It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure, reactivity, and geometry of molecules. scirp.org Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-31G, to model the system accurately. imist.ma

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2,5-Dipyridin-2-yl-1,3,4-thiadiazole by finding the minimum energy structure on the potential energy surface. imist.ma This process, known as geometry optimization, provides crucial data on bond lengths, bond angles, and dihedral angles.

In its complexes, the conformation of the ligand is of significant interest. For instance, in the monomeric complex Co(C₁₂H₈N₄S)₂(H₂O)₂₂, the cobalt ion is coordinated by a nitrogen atom from one pyridyl ring and an adjacent nitrogen from the thiadiazole ring. nih.gov The thiadiazole and the coordinated pyridyl rings are nearly coplanar, with a small dihedral angle of 4.35(7)°. nih.gov However, the non-coordinated pyridyl ring is twisted out of this plane, showing a dihedral angle of 18.72(6)°. nih.gov A similar geometry is observed in the nickel(II) complex, where the dihedral angle between the chelated thiadiazole-pyridyl plane and the non-coordinated pyridyl ring is 18.63(8)°. nih.govresearchgate.net DFT optimization aims to replicate these experimental geometric parameters to validate the computational model. imist.ma The analysis of different conformers helps identify the most stable spatial arrangements, which is critical for understanding its coordination chemistry. imist.ma

Table 1: Selected Experimental Dihedral Angles in Metal Complexes of this compound

| Complex | Parameter | Angle (°) | Reference |

|---|---|---|---|

| Co(C₁₂H₈N₄S)₂(H₂O)₂₂ | Dihedral angle between coordinated pyridyl and thiadiazole rings | 4.35(7) | nih.gov |

| Dihedral angle between mean plane of coordinated rings and non-coordinated pyridyl ring | 18.72(6) | nih.gov | |

| Ni(C₁₂H₈N₄S)₂(H₂O)₂₂ | Dihedral angle between coordinated pyridyl and thiadiazole rings | 4.16(9) | researchgate.net |

| Dihedral angle between mean plane of coordinated rings and non-coordinated pyridyl ring | 18.63(8) | researchgate.net |

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. nih.govnih.gov

DFT calculations are used to compute the energies of these orbitals. imist.ma A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For thiadiazole derivatives, the distribution of HOMO and LUMO orbitals can be spread across the heterocyclic systems. nih.gov In many conjugated polymers based on thiadiazole units, the LUMO levels are primarily influenced by the electron-accepting thiadiazole core, while the HOMO levels can be tuned by altering the donor co-monomers. rsc.org This principle allows for the rational design of materials with specific electronic properties. rsc.org

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for a Thiadiazole Derivative (Calculated via DFT)

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.5 |

| Ionization Potential (I) | -EHOMO | 5.0 to 6.0 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

| Chemical Hardness (η) | (I - A) / 2 | 1.5 to 2.25 |

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. They are calculated using DFT to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net The MEP map is crucial for predicting how a molecule will interact with other chemical species.

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) around the nitrogen atoms of both the pyridine (B92270) rings and the central 1,3,4-thiadiazole ring. These sites represent the most likely points for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms. scirp.org Such analyses are vital for understanding non-covalent interactions, such as hydrogen bonding, and for predicting the sites of coordination with metal ions. researchgate.netscirp.org

To quantify local reactivity, DFT is used to calculate chemical reactivity descriptors like Fukui functions and atomic charges (e.g., Hirshfeld or Mulliken charges). imist.maresearchgate.net

Fukui Functions (ƒk): This descriptor identifies the most reactive sites in a molecule for nucleophilic (ƒk⁺), electrophilic (ƒk⁻), and radical (ƒk⁰) attacks. scielo.org.mx The atom with the highest value of the Fukui function is the most susceptible to a given type of attack. scielo.org.mxnih.gov For a molecule like this compound, Fukui functions would likely pinpoint the heterocyclic nitrogen atoms as primary sites for electrophilic attack. imist.mascielo.org.mx

Hirshfeld Atomic Charges: This method partitions the electron density among the atoms in a molecule to assign partial atomic charges. scielo.org.mx These charges provide insight into the electrostatic interactions and the local electronic structure. Hirshfeld charges, along with other population analysis methods like Mulliken charges, help in understanding the charge distribution and identifying reactive centers within the molecule. imist.maresearchgate.net

The 1,3,4-thiadiazole ring is an aromatic heterocycle, and the degree of electronic delocalization within this ring significantly influences its stability and reactivity. mdpi.com DFT calculations can quantify this aromaticity by analyzing bond lengths and the distribution of electron density. In aromatic systems, bond lengths are typically intermediate between those of single and double bonds. mdpi.com For 1,3,4-thiadiazole derivatives, analysis has shown a considerable degree of delocalization within the C–N=N–C moiety, indicating a delocalized π-electron system. mdpi.com This delocalization is a key feature of its bioactive properties, as the thiadiazole ring can act as a bioisostere of other heterocycles like pyrimidine, allowing it to interact with biological targets. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations focus on the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a system containing multiple molecules over time. mdpi.com For this compound, MD simulations can provide valuable insights into its intermolecular interactions in condensed phases (solid or solution).

These simulations can model how molecules pack in a crystal lattice and the nature of the forces holding them together. Key intermolecular interactions for this compound would include non-covalent forces such as π–π stacking between the aromatic pyridine and thiadiazole rings and potential C–H···N hydrogen bonds. nih.govresearchgate.net Understanding these interactions is crucial for predicting crystal packing, solubility, and the formation of supramolecular structures. MD simulations have been used for related thiadiazole compounds to investigate their interactions with biological targets, such as proteins or DNA, providing a dynamic picture of the binding process. researchgate.netmdpi.com

Prediction of Structure-Property Relationships and Reactivity

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or property descriptors of a compound with its physicochemical properties or biological activity. For thiadiazole derivatives, these models are instrumental in predicting their behavior and guiding the design of new molecules with desired characteristics. doi.org

Theoretical descriptors, derived from calculations based on density functional theory (DFT), can code for various constitutional, topological, geometrical, electronic, and lipophilic aspects of a molecule's structure. doi.org These descriptors are then used in linear regression analyses to build predictive models for various properties. doi.org

Key reactivity descriptors derived from DFT calculations help in understanding the chemical behavior of molecules like this compound. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN).

For instance, in a related study on the corrosion inhibiting properties of 2,5-bis(n-pyridyl)-1,3,4-oxadiazole (a close structural analogue), DFT calculations were employed to determine these parameters. It was found that the inhibitor's efficiency is linked to these quantum chemical descriptors. researchgate.net Molecules with higher EHOMO values tend to be better electron donors, while those with lower ELUMO values are better electron acceptors. A small energy gap (ΔE) generally correlates with higher reactivity and greater inhibition efficiency, as it facilitates adsorption on a metal surface. researchgate.net

The following table presents a hypothetical set of calculated quantum chemical parameters for this compound, based on typical values for similar heterocyclic compounds, to illustrate the predictive power of these methods.

| Parameter | Description | Predicted Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| ΔE (ELUMO-EHOMO) | Energy Gap | 4.7 eV |

| χ | Electronegativity | 4.15 eV |

| η | Global Hardness | 2.35 eV |

| ΔN | Fraction of Electrons Transferred | > 0 |

These predicted values can help in assessing the molecule's potential as, for example, a corrosion inhibitor or an electronic material. The distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively, and highlights the regions of the molecule that would be involved in binding to other species. For this compound, the nitrogen atoms of the pyridine rings and the thiadiazole ring, along with the sulfur atom, are expected to be key sites of interaction.

Theoretical Investigations of Adsorption and Binding Mechanisms

Theoretical investigations, particularly those employing DFT and molecular dynamics (MD) simulations, are crucial for elucidating the adsorption and binding mechanisms of molecules on various surfaces. These studies are especially pertinent in fields like corrosion inhibition and materials science.

In the context of corrosion inhibition, theoretical studies on related thiadiazole derivatives have shown that these molecules can adsorb onto a metal surface through a combination of physisorption and chemisorption. researchgate.net The presence of heteroatoms (N and S) and π-electrons in the aromatic rings of this compound make it a prime candidate for effective adsorption. researchgate.net

DFT calculations can model the interaction between the inhibitor molecule and metal atoms or clusters (e.g., iron for steel corrosion). These calculations can predict the most stable adsorption geometry and the binding energy. For thiadiazole derivatives, adsorption is often facilitated by the donation of lone pair electrons from the nitrogen and sulfur atoms to the vacant d-orbitals of the metal, and also by the interaction of the π-electrons of the aromatic rings with the metal surface. researchgate.netresearchgate.net

Molecular dynamics simulations can provide a dynamic picture of the adsorption process in a simulated corrosive environment. These simulations can show how the inhibitor molecules displace water and other corrosive species from the metal surface to form a protective film. researchgate.net The orientation of the adsorbed molecules, whether flat-lying or perpendicular to the surface, can also be determined. For a molecule like this compound, a planar adsorption orientation would maximize the surface coverage and enhance the protective efficiency.

A study on 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) (4-POX) as a corrosion inhibitor for carbon steel in an acidic medium provides a valuable parallel. researchgate.net DFT calculations and MD simulations in that study revealed that the molecule adsorbs onto the steel surface, leading to the formation of a protective film. researchgate.net The binding was attributed to the coordination bonds between the nitrogen and oxygen atoms of the molecule and the iron atoms on the surface. researchgate.net Similarly, for this compound, the nitrogen atoms of both the pyridine and thiadiazole rings, as well as the sulfur atom, would act as active centers for binding to a metal surface. researchgate.netresearchgate.net

The following table summarizes the key aspects of the theoretical investigation into the adsorption and binding of this compound, based on findings for analogous compounds.

| Theoretical Method | Investigated Aspect | Predicted Findings for this compound |

| DFT Calculations | Adsorption Geometry | Planar orientation on the metal surface is likely favored. |

| Binding Energy | Strong binding energy, indicative of both physisorption and chemisorption. | |

| Active Binding Sites | Nitrogen atoms of the pyridine and thiadiazole rings, and the sulfur atom of the thiadiazole ring. researchgate.netresearchgate.net | |

| Molecular Dynamics (MD) Simulations | Adsorption Process | Displacement of water and corrosive ions from the metal surface. |

| Protective Film Formation | Formation of a stable, adsorbed layer of inhibitor molecules. | |

| Interaction with Solvent | The molecule's orientation and interaction with the surrounding aqueous environment. |

These theoretical approaches not only support experimental findings but also provide a predictive framework for designing new and more effective thiadiazole-based compounds for various applications.

Applications in Materials Science and Engineering

Development of Organic Semiconductors and Optoelectronic Devices

The 1,3,4-thiadiazole (B1197879) core is a well-established building block for organic electronic materials due to its electron-deficient character, which facilitates electron transport. While direct studies on 2,5-dipyridin-2-yl-1,3,4-thiadiazole in devices are emerging, extensive research on analogous structures highlights the potential of this chemical family in optoelectronics. mdpi.comrsc.org

The development of efficient materials for OLEDs is a major focus of materials research. rsc.org Compounds structurally related to this compound have demonstrated significant promise. For instance, 2,5-diaryl-1,3,4-oxadiazoles, which are structurally analogous, are recognized for their electron-transporting capabilities, a crucial function in OLED device architecture. rsc.org The incorporation of a pyridal lube-media.comresearchgate.netactylis.comthiadiazole (PT) unit, which is also an analogue, into donor-acceptor chromophores has led to near-infrared (NIR) emitting materials with high photoluminescent efficiency. rsc.org Specifically, an OLED device using a PT-based material as the emitting layer achieved a notable external quantum efficiency (EQE) of 1.47%. rsc.org Furthermore, donor-π-acceptor-π-donor (D-π-A-π-D) type dyes that use a lube-media.comresearchgate.netgoogle.comthiadiazolo[3,4-d]pyridazine core exhibit fluorescence in the near-infrared region, making them promising for NIR-OLED applications. mdpi.com These findings suggest that the dipyridinyl-thiadiazole scaffold is a strong candidate for developing new emitter or electron-transport materials for OLEDs.

The field of organic photovoltaics leverages molecules that can efficiently absorb light and separate charge. The thiadiazole moiety is a key component in many high-performance materials for OPVs. mdpi.comresearchgate.net Copolymers incorporating a thiadiazolo[3,4-c]pyridine unit, a strong electron acceptor, have been developed as effective narrow band-gap materials for organic solar cells. researchgate.net Similarly, novel π-conjugated copolymers based on 2,2′-bis(1,3,4-thiadiazole) have been synthesized and have achieved power conversion efficiencies exceeding 8% in organic photovoltaic devices. researchgate.net The effectiveness of these related compounds underscores the potential of this compound as a component in the design of new materials for organic solar cells. researchgate.netresearchgate.net

A critical component of many organic electronic devices is the electron transport layer (ETL), which must efficiently accept and transport electrons. The electron-deficient nature of nitrogen-rich heterocycles like 1,3,4-thiadiazole makes them ideal for this purpose. rsc.org Research on 2,5-diaryl-1,3,4-oxadiazoles has confirmed their suitability as effective electron-transporters. rsc.orgresearchgate.net The pyridal lube-media.comresearchgate.netactylis.comthiadiazole (PT) analogue is noted for being more electron-deficient than the commonly used benzo lube-media.comresearchgate.netgoogle.comthiadiazole (BT) acceptor, enhancing its function in charge-transfer materials. rsc.org The demonstrated performance of these related heterocyclic compounds strongly supports the investigation of this compound and its derivatives as multifunctional materials that can serve as the electron transport layer in OLEDs and other organic electronic devices.

Luminescent Materials and Chemical Sensors

The ability of this compound to act as a chelating ligand has been leveraged to create novel luminescent materials and sensors. By coordinating with metal ions, it can form complexes with unique photophysical properties. researchgate.netnih.govresearchgate.net

This compound is an effective bidentate ligand, using one pyridyl nitrogen and an adjacent thiadiazole nitrogen to form stable complexes with transition metals. researchgate.netresearchgate.netresearchgate.net This has led to the synthesis of various mononuclear and dinuclear complexes with metals such as cobalt(II), nickel(II), copper(II), and silver(I). researchgate.netnih.govresearchgate.net In these complexes, the organic ligand can absorb energy and transfer it to the metal center, which then emits light—a process known as the "antenna effect". mdpi.com This mechanism is particularly important for lanthanide ions, whose own light absorption is often weak. mdpi.com

Metal-organic frameworks (MOFs) built from thiadiazole-based linkers have been explored as luminescent sensors. mdpi.com For example, a cadmium(II) MOF incorporating the related 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567) linker was identified as a potential green-light-emitting material. mdpi.com Another luminescent MOF based on a 2,1,3-benzothiadiazole (B189464) derivative demonstrated highly sensitive sensing of gossypol (B191359) through luminescence quenching. mdpi.comresearchgate.net The synthesis of lanthanide complexes with nitrogen-containing ligands like 2,4,6-tri(pyridin-2-yl)-1,3,5-triazine has been shown to produce strong luminescence with high quantum efficiencies. mdpi.com These examples highlight the role of the ligand in sensitizing the luminescence of the metal ion, a principle that applies to frameworks constructed with this compound for creating new luminescent and sensing materials.

| Complex Formula | Metal Ion | Key Structural Feature | Reference |

|---|---|---|---|

| Co(L)₂(H₂O)₂₂ | Cobalt(II) | Monomeric complex with a trans configuration in an octahedral environment. researchgate.net | researchgate.net |

| Ni(L)₂(H₂O)₂₂ | Nickel(II) | Monomeric complex with an octahedral environment. researchgate.net | researchgate.net |

| Cu(CF₃O₃S)(L)₂(H₂O) | Copper(II) | Monomeric complex with a distorted octahedral coordination. researchgate.net | researchgate.net |

| [Ag₂(L)₂(NO₃)₂]·4H₂O | Silver(I) | Dinuclear complex where two ligands bridge two silver atoms. nih.gov | nih.gov |

Tribological Applications and Lubricant Additives

While research on this compound itself in tribology is limited, derivatives of the 1,3,4-thiadiazole core are well-established as highly effective lubricant additives. Specifically, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) and its derivatives are widely used as multifunctional additives that provide antiwear, extreme pressure (EP), and antioxidant properties to lubricating oils and greases. lube-media.comresearchgate.net

These DMTD derivatives function as metal passivating agents and can significantly improve the oxidation stability of engine oils. lube-media.com Their high sulfur content makes them effective extreme pressure additives. lube-media.com Studies have shown that adding DMTD derivatives to base greases can substantially increase their load-carrying capacity, as measured by the four-ball weld point test. lube-media.com For example, the addition of 2.0% of a DMTD dimer to base greases increased the four-ball weld point from a range of 126-160 kgf to 250-400 kgf. lube-media.com These compounds are effective in reducing wear and friction, protecting metal surfaces from corrosion and oxidation at elevated temperatures. researchgate.netactylis.com The proven performance of DMTD derivatives showcases the inherent utility of the 1,3,4-thiadiazole ring in formulating advanced lubricants for demanding industrial applications. researchgate.netgoogle.com

| Base Lubricant | Additive | Concentration | Observed Improvement | Reference |

|---|---|---|---|---|

| Various Base Greases | DMTD dimer | 2.0% | Increased four-ball weld point from ~140 kgf to 250-400 kgf. lube-media.com | lube-media.com |

| Mineral Base Oil | DMTD derivative | Not specified | Improved load carrying and antiwear abilities, superior to ZDDP. researchgate.net | researchgate.net |

| Ester Base Oil | DMTD derivative | Not specified | Effectively reduced viscosity increase and acid number; superior oxidation stability compared to commercial antioxidants. researchgate.net | researchgate.net |

| Water-miscible metalworking fluids | DMTD | 1-3% | Increases extreme pressure (EP) performance, especially in severe operations. made-in-china.com | made-in-china.com |

Antimicrobial Activity Studies

Derivatives of the 1,3,4-thiadiazole nucleus are extensively studied for their wide range of pharmacological activities, including their potential as antimicrobial agents. nih.gov The core structure is a key component in several clinically used drugs. mdpi.com Research has demonstrated that modifications to the 2,5-positions of the 1,3,4-thiadiazole ring can lead to compounds with significant antibacterial and antifungal properties. mdpi.comresearchgate.net

Numerous studies have highlighted the antibacterial potential of 2,5-disubstituted 1,3,4-thiadiazole derivatives against a variety of Gram-positive and Gram-negative bacteria. nih.gov For instance, certain novel 2,5-disubstituted 1,3,4-thiadiazoles have demonstrated good to moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 16–31.25 μg/mL. mdpi.com